N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide

Description

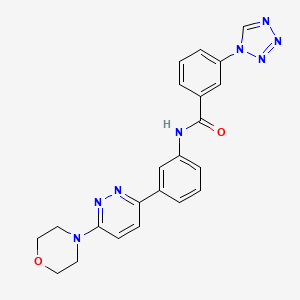

N-(3-(6-Morpholinopyridazin-3-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a tetrazole moiety at the 3-position of the benzamide core and a 6-morpholinopyridazin-3-yl substituent on the adjacent phenyl ring.

Properties

IUPAC Name |

N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-3-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N8O2/c31-22(17-4-2-6-19(14-17)30-15-23-27-28-30)24-18-5-1-3-16(13-18)20-7-8-21(26-25-20)29-9-11-32-12-10-29/h1-8,13-15H,9-12H2,(H,24,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDCBMCPDIUTGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)N5C=NN=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The compound primarily acts as an inhibitor of Raf kinases, which are critical components in the mitogen-activated protein kinase (MAPK) signaling pathway. Aberrant activation of this pathway is associated with various cancers, making Raf inhibitors valuable in cancer therapy. The compound's ability to inhibit Raf kinase activity suggests it may be effective against tumors characterized by excessive Raf signaling, including those with B-Raf and K-Ras mutations .

Inhibition of Cell Proliferation

Research indicates that this compound significantly inhibits cell proliferation in various cancer cell lines. This effect is mediated through the downregulation of cyclin D1 and induction of apoptosis, leading to cell cycle arrest in the G0/G1 phase .

Selectivity and Efficacy

The compound demonstrates a selective inhibition profile, minimizing paradoxical activation of the Raf pathway seen with some other inhibitors. This selectivity enhances its therapeutic potential by reducing off-target effects that can lead to tumor resistance .

Study 1: Efficacy in Melanoma

In a preclinical study involving melanoma cell lines, treatment with the compound resulted in a significant reduction in tumor growth compared to control groups. The study highlighted the compound's ability to induce apoptosis and inhibit migration and invasion of melanoma cells .

Study 2: Combination Therapy

Another study explored the effects of combining this compound with traditional chemotherapeutics such as doxorubicin and paclitaxel. The combination therapy exhibited enhanced efficacy, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant tumors .

Data Summary

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Benzamide Derivatives with Tetrazole Moieties

Compounds such as N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives (e.g., 2a-t ) and N-(pyridin-4-yl)-3-(1H-tetrazol-1-yl)benzamide derivatives (e.g., 3c, 3e ) share the tetrazole-benzamide scaffold but differ in amide orientation and aromatic substituents .

- Amide Orientation : Reversing the amide (e.g., benzamide vs. isonicotinamide) alters hydrogen-bonding patterns. For instance, 3c (benzamide) showed reduced xanthine oxidase inhibition compared to isonicotinamide derivatives, suggesting orientation-dependent activity .

Table 1: Key Structural and Functional Differences

Pyridazine-Based Analogs

N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine () shares the pyridazine core but substitutes morpholine with pyrazole .

- Substituent Effects : Morpholine’s oxygen provides hydrogen-bond acceptor capacity, while pyrazole’s nitrogen may engage in π-π stacking. This difference could influence solubility (morpholine enhances hydrophilicity) and target selectivity.

- Crystallographic Data: Pyridazine derivatives with pyrazole () exhibit planar geometries, suggesting similar rigidity to the target compound’s pyridazine-morpholino group .

Alkoxy-Substituted Benzamides

Compounds in (e.g., N-[(2S)-3-(4-Butoxyphenyl)...]benzamide ) feature alkoxy chains (butoxy, pentyloxy) instead of heterocyclic substituents .

- Lipophilicity: Alkoxy groups increase logP values, favoring membrane permeability but reducing aqueous solubility. The target compound’s morpholino-pyridazine likely balances lipophilicity and solubility.

- Pharmacokinetics : Longer alkoxy chains (e.g., hexyloxy in 12 ) may prolong half-life but risk hepatotoxicity, whereas the target compound’s polar substituents may improve safety profiles.

Imidazole/Triazole-Containing Benzamides

Imidazolyl benzamides () and triazole derivatives () highlight the role of nitrogen-rich heterocycles .

- Bioisosterism : Tetrazole (pKa ~4.9) mimics carboxylic acids more effectively than imidazole (pKa ~6.9), improving stability in physiological pH .

- Synthetic Accessibility : Triazoles () require multi-step nucleophilic substitutions, whereas tetrazole incorporation (target compound) may involve cycloaddition reactions, affecting scalability .

Q & A

Q. What are the optimal synthetic routes for N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the morpholinopyridazine core, followed by coupling to the tetrazole-bearing benzamide moiety. Key steps include:

- Morpholinopyridazine Formation: Cyclocondensation of morpholine with pyridazine precursors under reflux in aprotic solvents (e.g., DMF) .

- Benzamide Coupling: Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between 3-(1H-tetrazol-1-yl)benzoic acid and the aniline derivative .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity .

Optimization Tips: Microwave-assisted synthesis reduces reaction time by 40–60%, while continuous flow reactors enhance scalability .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR (DMSO-d6) identifies proton environments (e.g., morpholine δ 3.6–3.8 ppm, tetrazole δ 9.1 ppm) and confirms regiochemistry .

- High-Resolution Mass Spectrometry (HRMS): ESI-HRMS validates molecular weight (e.g., [M+H]+ at m/z 473.1824) .

- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and detect hydrolytic degradation products .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict the binding affinity of this compound to kinase targets?

Methodological Answer:

- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR or mTOR). Focus on hydrogen bonds between tetrazole and kinase hinge regions .

- Molecular Dynamics (MD): Simulate ligand-protein stability (GROMACS, 100 ns) to assess conformational changes in the morpholine moiety .

- Validation: Cross-correlate computational ΔG values with experimental IC50 data from kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies between in vitro potency and in vivo pharmacokinetics?

Methodological Answer:

- Metabolic Stability: Use liver microsomal assays (human/rat) to identify metabolic soft spots (e.g., morpholine oxidation). Introduce electron-withdrawing groups (e.g., fluorine) to block CYP3A4-mediated degradation .

- Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) evaluates logP adjustments. Tetrazole’s acidity (pKa ~4.5) may require prodrug strategies (e.g., esterification) for blood-brain barrier penetration .

- In Vivo Validation: Pharmacokinetic studies in rodents (IV/PO dosing) correlate SAR modifications with AUC improvements .

Q. How to design experiments to elucidate the role of the morpholine and tetrazole moieties in modulating biological activity?

Methodological Answer:

- Isosteric Replacement: Synthesize analogs replacing morpholine with piperazine (basic) or tetrahydropyran (neutral) to assess hydrogen bonding vs. steric effects .

- Tetrazole Bioisosteres: Substitute tetrazole with carboxylic acid (similar pKa) or triazole (reduced acidity) to probe electronic contributions .

- Biological Assays: Compare analogs in cellular proliferation (MTT assay) and target engagement (SPR or CETSA) to quantify moiety-specific effects .

Data Contradiction Analysis

Example: Discrepancies in kinase inhibition profiles between enzyme assays and cell-based studies may arise from off-target effects or differential cellular uptake.

Resolution:

- Counter-Screening: Test against a kinase panel (e.g., 100-kinase panel) to identify off-target hits .

- Cellular Uptake: Quantify intracellular concentrations via LC-MS/MS and correlate with IC50 shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.